molecular formula C16H13NO3 B7983233 1-Benzoyl-4-indolinecarboxylic acid

1-Benzoyl-4-indolinecarboxylic acid

Cat. No.: B7983233
M. Wt: 267.28 g/mol
InChI Key: GTAZAHKXDMWRQK-UHFFFAOYSA-N
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Description

1-Benzoyl-4-indolinecarboxylic acid is an organic compound featuring an indoline core (a bicyclic structure comprising a benzene ring fused to a pyrrolidine ring) substituted with a benzoyl group at the 1-position and a carboxylic acid moiety at the 4-position.

Properties

IUPAC Name

1-benzoyl-2,3-dihydroindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-15(11-5-2-1-3-6-11)17-10-9-12-13(16(19)20)7-4-8-14(12)17/h1-8H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAZAHKXDMWRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC(=C21)C(=O)O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Benzoyl-4-indolinecarboxylic acid with structurally or functionally related compounds, emphasizing differences in core structures, substituents, and applications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications Notable Properties
This compound Indoline 1-Benzoyl, 4-carboxylic acid Drug intermediates, enzyme inhibitors Bicyclic rigidity, hydrogen-bonding capability
1-Benzyl-1H-imidazole-4-carboxylic acid (from ) Imidazole 1-Benzyl, 4-carboxylic acid Coordination chemistry, catalysis Planar aromatic ring, metal-binding capacity
4-Indolinecarboxylic acid Indoline 4-carboxylic acid Synthetic building block Reduced steric hindrance vs. benzoyl-substituted analogs
Benzoylphenylacetic acid Phenylacetic acid Benzoyl group Anti-inflammatory agents Flexible side chain, COX inhibition

Key Findings :

Imidazole-based compounds (e.g., 1-Benzyl-1H-imidazole-4-carboxylic acid) exhibit planar aromaticity, favoring interactions in metal coordination or catalysis, whereas indoline derivatives are less explored in these contexts.

Substituent Effects: The benzoyl group in this compound introduces steric bulk and electron-withdrawing effects, which may influence solubility and metabolic stability compared to non-acylated indolinecarboxylic acids. In contrast, benzyl-substituted imidazolecarboxylic acids (e.g., the compound in ) prioritize lipophilicity and membrane permeability, critical for small-molecule drug candidates .

This suggests that indoline derivatives may exhibit distinct toxicity profiles due to structural differences.

Research Gaps: Limited peer-reviewed data exist on the biological activity of this compound. Further studies could compare its pharmacokinetics with phenylacetic acid derivatives (e.g., benzoylphenylacetic acid), which are established anti-inflammatory agents.

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